3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide
Overview
Description
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential therapeutic applications. MMB-2201 belongs to the indole-3-carboxamide family of synthetic cannabinoids and has a similar chemical structure to the well-known compound JWH-018.
Mechanism of Action
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide acts on the cannabinoid receptors in the brain and peripheral tissues. Specifically, it binds to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune response. This compound also has an affinity for the TRPV1 receptor, which is involved in the regulation of pain and body temperature.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neuronal damage, and modulate the immune response. This compound has also been shown to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide is that it is a potent and selective cannabinoid receptor agonist, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of this compound is that it is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids.
Future Directions
There are a number of future directions for research on 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is the potential use of this compound in the treatment of various diseases. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties. Finally, there is a need for further research into the long-term effects of this compound on the endocannabinoid system and overall health.
Scientific Research Applications
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-11-10-19-17(21)14-4-3-5-15(12-14)20-18(22)13-6-8-16(24-2)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKICFBIOXMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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